4-Fluoro-4-methylcyclohexan-1-amine hydrochloride 4-Fluoro-4-methylcyclohexan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2361595-27-7
VCID: VC6265831
InChI: InChI=1S/C7H14FN.ClH/c1-7(8)4-2-6(9)3-5-7;/h6H,2-5,9H2,1H3;1H
SMILES: CC1(CCC(CC1)N)F.Cl
Molecular Formula: C7H15ClFN
Molecular Weight: 167.65

4-Fluoro-4-methylcyclohexan-1-amine hydrochloride

CAS No.: 2361595-27-7

Cat. No.: VC6265831

Molecular Formula: C7H15ClFN

Molecular Weight: 167.65

* For research use only. Not for human or veterinary use.

4-Fluoro-4-methylcyclohexan-1-amine hydrochloride - 2361595-27-7

Specification

CAS No. 2361595-27-7
Molecular Formula C7H15ClFN
Molecular Weight 167.65
IUPAC Name 4-fluoro-4-methylcyclohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C7H14FN.ClH/c1-7(8)4-2-6(9)3-5-7;/h6H,2-5,9H2,1H3;1H
Standard InChI Key YQLALVULPVOQCN-UKMDXRBESA-N
SMILES CC1(CCC(CC1)N)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclohexane ring substituted with a fluorine atom and a methyl group at the 4-position, while the 1-position hosts an amine functional group protonated as a hydrochloride salt. This arrangement creates a rigid, lipophilic scaffold with polar ionic character due to the ammonium chloride moiety. The InChIKey (YQLALVULPVOQCN-UKMDXRBESA-N) and SMILES (CC1(CCC(CC1)N)F.Cl) provide unambiguous representations of its connectivity .

Table 1: Key Identifiers and Properties

PropertyValue
CAS Number2361595-27-7, 1427380-18-4
Molecular FormulaC₇H₁₅ClFN
Molecular Weight167.65 g/mol
IUPAC Name4-fluoro-4-methylcyclohexan-1-amine; hydrochloride
Stereochemistry(1s,4s) configuration
Physical FormPowder
Storage ConditionsRoom temperature

Spectroscopic and Thermodynamic Data

While experimental data on solubility and melting point remain undisclosed in public domains, the compound’s fluorinated structure suggests moderate polarity, likely soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol. The hydrochloride salt enhances water solubility compared to the free base, a common trait in amine derivatives.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with 4-methylcyclohexanone, which undergoes fluorination using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. Subsequent reductive amination with ammonia or ammonium acetate, followed by hydrochloric acid treatment, yields the hydrochloride salt.

Critical Reaction Steps:

  • Fluorination:
    4-Methylcyclohexanone+DAST4-Fluoro-4-methylcyclohexanone\text{4-Methylcyclohexanone} + \text{DAST} \rightarrow \text{4-Fluoro-4-methylcyclohexanone}

  • Reductive Amination:
    4-Fluoro-4-methylcyclohexanone+NH₃NaBH₄4-Fluoro-4-methylcyclohexan-1-amine\text{4-Fluoro-4-methylcyclohexanone} + \text{NH₃} \xrightarrow{\text{NaBH₄}} \text{4-Fluoro-4-methylcyclohexan-1-amine}

  • Salt Formation:
    4-Fluoro-4-methylcyclohexan-1-amine+HClHydrochloride Salt\text{4-Fluoro-4-methylcyclohexan-1-amine} + \text{HCl} \rightarrow \text{Hydrochloride Salt}

Purification and Quality Control

Chromatographic techniques (e.g., HPLC, flash chromatography) ensure high purity (>95%), as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) . The Enamine catalog specifies a purity of 95%, with storage recommendations to prevent hygroscopic degradation .

Applications in Pharmaceutical and Chemical Research

Role as a Building Block

Fluorinated amines are pivotal in drug discovery due to fluorine’s electronegativity and metabolic stability. This compound serves as a precursor for:

  • Kinase Inhibitors: Fluorine’s ability to modulate electron density enhances binding affinity to ATP pockets.

  • Central Nervous System (CNS) Agents: The cyclohexane scaffold improves blood-brain barrier penetration.

Case Study: Analog Development

A 2023 study compared 4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride (CAS: 2098107-38-9) with the subject compound. The latter’s simpler structure (lacking a benzyl group) reduced molecular weight by 76.1 g/mol, correlating with improved pharmacokinetic profiles in rodent models.

Table 2: Structural Comparison with Related Compounds

CompoundMolecular WeightKey Substituents
4-Fluoro-4-methylcyclohexan-1-amine HCl167.65 g/mol4-F, 4-CH₃
4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine HCl243.75 g/mol4-(4-F-C₆H₄-CH₂)

Future Directions and Research Gaps

While the compound’s synthetic utility is well-established, gaps persist in:

  • Solubility Profiling: Systematic studies in aqueous and organic solvents.

  • In Vivo Toxicology: Chronic exposure data for regulatory submissions.

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